1-Chloro-1,3-butadiyne

Description

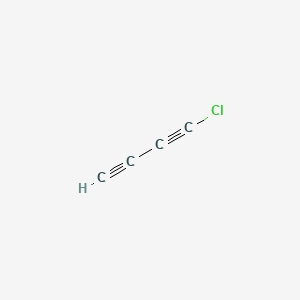

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chlorobuta-1,3-diyne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl/c1-2-3-4-5/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDGPGUPUPETAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC#CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50976367 | |

| Record name | 1-Chlorobuta-1,3-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6089-44-7 | |

| Record name | 1,3-Butadiyne, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006089447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chlorobuta-1,3-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 1,3 Butadiyne

Chlorination Reactions as Primary Synthetic Routes

The direct chlorination of 1,3-butadiene (B125203) is a primary method for producing chlorinated butadienes. This process typically involves the reaction of 1,3-butadiene with a chlorinating agent, which can lead to a mixture of products, including precursors to 1-chloro-1,3-butadiyne.

Reaction of 1,3-Butadiyne (B1212363) with Specific Chlorinating Agents (e.g., chlorine gas, N-chlorosuccinimide)

The synthesis of chloro-substituted butadiynes can be achieved through the reaction of a butadiyne substrate with specific chlorinating agents. While direct chlorination of 1,3-butadiyne itself is not extensively detailed in the provided results, analogous reactions with substituted butadiynes and other unsaturated systems provide insight into potential synthetic strategies.

For instance, the carbometallation of 1,4-bis(trimethylsilyl)-1,3-butadiyne (B1295365) with trimethylaluminium in the presence of a zirconium or titanium catalyst, followed by treatment with an electrophile such as N-chlorosuccinimide (NCS), yields a chlorinated butenyne product. oup.com This suggests a pathway where a metalated butadiyne intermediate could be chlorinated to produce the desired this compound.

N-Chlorosuccinimide is a versatile reagent for chlorination. organic-chemistry.org It is used in various electrophilic additions and radical reactions. organic-chemistry.org For example, NCS can be activated by acids like trifluoromethanesulfonic acid to halogenate even deactivated aromatic compounds. organic-chemistry.org In the context of alkynes, NCS has been used for selective oxyhalogenations in aqueous media and for the synthesis of 1-halo-1-alkynes from propiolic acids. organic-chemistry.org These examples highlight the potential of NCS as a chlorinating agent for the synthesis of this compound, likely proceeding through an electrophilic addition mechanism to the triple bond.

The reaction of 1,3-butadiene with chlorine atoms, which can be generated from various precursors, leads to the formation of multiple chlorine-containing products. ucr.edu While this reaction focuses on butadiene rather than butadiyne, it demonstrates the complexity of chlorination reactions of conjugated systems. ucr.edu The addition of chlorine atoms to the double bonds is a key step in these reactions. ucr.edu

Alternative Synthetic Pathways for Butadiyne Analogues

The synthesis of butadiyne analogues often involves innovative strategies that can be adapted for the preparation of this compound. These methods include retro-Favorskii reactions, cross-coupling approaches, and dehydrohalogenation processes.

Retro-Favorskii Reactions and Cross-Coupling Approaches for 1,3-Butadiynes

The retro-Favorskii reaction is a valuable method for generating terminal alkynes. researchgate.netwikipedia.org This reaction involves the base-promoted fragmentation of a propargyl alcohol derivative. researchgate.net A one-pot protocol for synthesizing unsymmetrical 1,3-butadiynes utilizes a retro-Favorskii reaction to produce a terminal 1,3-butadiyne intermediate, which then undergoes a Sonogashira-type cross-coupling reaction with an aryl iodide. researchgate.netresearchgate.net This tandem approach, catalyzed by palladium and copper complexes, has proven efficient for creating a variety of butadiyne derivatives. researchgate.netresearchgate.net

Cross-coupling reactions are fundamental to the synthesis of substituted butadiynes. Several catalytic systems have been developed for this purpose:

Gold-catalyzed cross-coupling: A highly selective method for producing unsymmetrical 1,3-butadiynes involves the gold-catalyzed cross-coupling of terminal alkynes with alkynyl hypervalent iodine(III) reagents. nih.gov

Iron-based catalysis: An iron-based system has been developed for the cross-coupling of 1-bromoalkynes with terminal alkynes in water, offering a more sustainable approach. organic-chemistry.orgresearchgate.net

Copper-catalyzed cross-coupling: Copper(I) iodide, in combination with phosphine (B1218219) ligands, effectively catalyzes the cross-coupling of terminal alkynes with 1-bromoalkynes. organic-chemistry.org

These cross-coupling methodologies provide versatile routes to a wide range of substituted 1,3-diynes and could potentially be adapted for the synthesis of this compound by using a chlorinated coupling partner. organic-chemistry.org

Dehydrohalogenation Processes in Related Halogenated Diene Synthesis

Dehydrohalogenation, the elimination of a hydrogen halide from a substrate, is a common and effective method for synthesizing alkenes and alkynes. libretexts.orgwikipedia.org This reaction is particularly relevant for the synthesis of halogenated dienes. wipo.intepo.org

A process for preparing 1-chloro-1,3-butadiene involves the gas-phase dehydrochlorination of dichlorobutenes, such as 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene, over a lanthanum phosphate-based catalyst. google.comgoogle.com The proposed mechanism suggests an initial isomerization of 3,4-dichloro-1-butene to 1,4-dichloro-1-butene, followed by dehydrochlorination to yield the final product. google.comgoogle.com

This principle of dehydrohalogenation is also applicable to the synthesis of other halogenated dienes. For example, chloroprene (B89495) (2-chloro-1,3-butadiene) can be prepared by the dehydrochlorination of 3,4-dichloro-1-butene using an aqueous alkaline solution. google.com The efficiency of this process can be enhanced by the use of a catalytic amount of a cyclic polyether. google.com

These examples demonstrate that dehydrohalogenation of appropriately substituted polychlorinated butanes or butenes could serve as a viable pathway to this compound.

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. While direct mechanistic studies for the formation of this specific compound are not detailed in the search results, insights can be drawn from related reactions.

The chlorination of 1,3-butadiene is known to be a highly exothermic reaction. google.com In industrial processes, a solvent is used to act as a diluent and to help control the temperature through evaporative cooling. google.com The reaction of chlorine atoms with 1,3-butadiene in the gas phase has been studied both experimentally and theoretically. ucr.edujuniperpublishers.com These studies indicate that chlorine atoms add to the double bonds, leading to the formation of various chlorinated products. ucr.edu

In the synthesis of 1-chloro-1,3-butadiene via dehydrochlorination, the proposed mechanism involves the isomerization of 3,4-dichloro-1-butene to 1,4-dichloro-1-butene, followed by the elimination of hydrogen chloride. google.comgoogle.com This highlights the importance of catalyst choice in directing the reaction towards the desired product.

For butadiyne synthesis via cross-coupling, mechanistic studies have revealed the importance of the catalyst system. In the gold-catalyzed synthesis of unsymmetrical 1,3-butadiynes, the formation of a phenanthrolinyl-ligated gold(I) complex is considered crucial for the reaction's efficiency and selectivity. nih.gov

Optimization Strategies for Yield and Selectivity in this compound Synthesis

Optimizing the yield and selectivity is a key challenge in the synthesis of this compound. Several strategies can be employed based on the chosen synthetic route.

In chlorination reactions, the choice of catalyst and reaction conditions is critical. For the chlorination of 1,3-butadiene, the use of a chlorination catalyst can increase the rate of reaction and the yield of the desired dichlorobutenes. google.com The addition of a free radical inhibitor can also be beneficial in reducing the formation of unwanted byproducts like hydrogen chloride. google.com

For syntheses involving cross-coupling reactions, optimization often focuses on the catalyst system, ligands, and reaction conditions. For example, in the one-pot synthesis of unsymmetrical 1,3-butadiynes, a combination of 5 mol% Pd(PPh₃)₄ and 10 mol% CuI was found to be an effective catalytic system, leading to high yields. researchgate.net The choice of base and solvent also plays a significant role. researchgate.net In some cases, a phosphine-free protocol can be advantageous. researchgate.net

When employing dehydrohalogenation, the catalyst and reaction temperature are key parameters to control. In the gas-phase dehydrochlorination of dichlorobutenes, the use of a lanthanum phosphate (B84403) catalyst, optionally doped with an alkali or alkaline-earth metal, is reported to be effective. google.comgoogle.com

The table below summarizes some of the reaction conditions that have been optimized for the synthesis of butadiyne analogues, which could inform the optimization of this compound synthesis.

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

| Retro-Favorskii/Sonogashira Coupling | Pd(PPh₃)₄, CuI, TBAOH | Toluene | Reflux | up to 92% | researchgate.net |

| Gold-Catalyzed Cross-Coupling | Gold(I) complex | Not specified | Mild | High | nih.gov |

| Iron-Catalyzed Cross-Coupling | Iron-based catalyst | Water | Not specified | Good | organic-chemistry.orgresearchgate.net |

| Dehydrochlorination | Lanthanum phosphate | Gas phase | Not specified | Not specified | google.comgoogle.com |

Table 1: Optimized Reaction Conditions for Butadiyne Analogue Synthesis

Reaction Mechanisms and Reactivity Patterns of 1 Chloro 1,3 Butadiyne

Reactions at the Triple Bonds and Chlorine Atom

The reactivity of 1-chloro-1,3-butadiyne is dictated by the interplay of the electron-withdrawing nature of the chlorine atom and the electron-rich π-systems of the conjugated triple bonds. This duality allows the molecule to react with both nucleophiles and electrophiles at different positions.

Nucleophilic Reactivity Considerations

The presence of the electronegative chlorine atom at one end of the butadiyne chain polarizes the molecule, creating an electron-deficient carbon atom adjacent to it. This makes the C-1 position susceptible to nucleophilic attack. Nucleophilic substitution of the chlorine atom is a plausible reaction pathway, although the sp-hybridized nature of the carbon atom can make this less favorable than in saturated haloalkanes.

Furthermore, the triple bonds themselves can undergo nucleophilic addition, particularly at the C-2 and C-4 positions, which are activated by the conjugated system. The regioselectivity of such attacks would be influenced by the nature of the nucleophile and the reaction conditions. For instance, soft nucleophiles might preferentially attack the C-4 position (Michael-type addition), while harder nucleophiles might favor attack at the C-1 or C-2 positions.

While specific studies detailing the nucleophilic reactivity of this compound are not extensively documented in the provided search results, the general principles of nucleophilic reactions on haloalkynes and conjugated systems suggest that it can serve as a versatile substrate for the introduction of a variety of functional groups.

Electrophilic Reactivity Considerations

The carbon-carbon triple bonds in this compound represent regions of high electron density, making them susceptible to attack by electrophiles. Electrophilic addition reactions can occur at either of the two triple bonds. The regioselectivity of these additions is influenced by the directing effects of the chlorine atom and the conjugated system.

Generally, electrophilic addition to alkynes proceeds through the formation of a vinyl cation intermediate. In the case of this compound, the initial attack of an electrophile (E+) could occur at either the C-1/C-2 triple bond or the C-3/C-4 triple bond. The stability of the resulting vinyl cation would determine the preferred site of attack. The electron-withdrawing inductive effect of the chlorine atom would destabilize a cation at the C-2 position, potentially favoring attack at the C-3/C-4 triple bond.

Common electrophilic addition reactions for alkynes include halogenation (addition of X₂) and hydrohalogenation (addition of HX). These reactions with this compound would be expected to yield a variety of halogenated diene and alkene products, depending on the stoichiometry and reaction conditions. The presence of the chlorine atom is also expected to influence the rate of cycloaddition reactions. mdpi.com

Cycloaddition Reactions Involving this compound

The conjugated diene-like character of the butadiyne system allows this compound to participate in cycloaddition reactions, providing a powerful tool for the synthesis of cyclic and heterocyclic compounds.

Diels-Alder Type Reactivity

While this compound itself is a diyne, its conjugated π-system can exhibit reactivity analogous to that of a diene in Diels-Alder reactions. In such [4+2] cycloadditions, the butadiyne would act as the "diene" component, reacting with a dienophile. The presence of the chlorine atom can influence the electronic properties of the diene system, thereby affecting its reactivity and the regioselectivity of the cycloaddition.

The related compound, 1-chloro-1,3-butadiene, readily undergoes Diels-Alder reactions. This suggests that this compound could also serve as a substrate in similar transformations, leading to the formation of highly functionalized six-membered rings. The high reactivity of butadiynes in cycloadditions makes them valuable building blocks for complex molecules.

Pericyclic Reactions

Beyond Diels-Alder type reactions, this compound can potentially participate in other pericyclic reactions. These concerted reactions, which proceed through a cyclic transition state, are governed by the principles of orbital symmetry. Electrocyclizations and sigmatropic rearrangements are examples of pericyclic reactions that could involve the conjugated π-system of this compound.

Derivatization and Functionalization Studies

The high reactivity of this compound makes it a valuable starting material for the synthesis of a wide range of functionalized derivatives. Both the chlorine atom and the triple bonds serve as handles for further chemical transformations.

Cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings, are powerful methods for forming new carbon-carbon bonds. The C-Cl bond in this compound can potentially be activated for such reactions, allowing for the introduction of aryl, vinyl, or alkyl groups. Similarly, the terminal alkyne proton is acidic and can be deprotonated to form an acetylide, which can then be used in various coupling reactions.

Hydrofunctionalization reactions, involving the addition of H-X (where X can be a variety of atoms or groups) across the triple bonds, provide another avenue for derivatization. These reactions can lead to the formation of functionalized alkenes and alkanes with controlled stereochemistry. The regioselectivity of these additions would be a key aspect to consider in synthetic planning.

The combination of these derivatization strategies allows for the transformation of the relatively simple this compound molecule into a diverse array of more complex and potentially valuable chemical entities.

Chemical Transformations of the Chlorobutadiyne Moiety

The chlorobutadiyne moiety is susceptible to a range of chemical transformations, including cycloaddition reactions and nucleophilic additions. The high degree of unsaturation in the 1,3-butadiyne (B1212363) backbone makes it an excellent candidate for constructing complex cyclic and heterocyclic systems. For instance, 1,3-butadiynes are known to undergo cycloaddition reactions to form arenes and various heterocycles mdpi.com. In the presence of appropriate reactants, this compound can be expected to participate in similar transformations, leading to the formation of functionalized carbo- and heterocycles.

Furthermore, haloalkynes, in general, are known to undergo hydrofunctionalization reactions, such as hydrohalogenation, which can introduce additional functional groups across the triple bonds scispace.com. For example, palladium-catalyzed hydrohalogenation of haloalkynes with lithium halide salts provides a route to 1,2-dihaloalkenes scispace.com. It is plausible that this compound could undergo analogous reactions to yield di- or polyhalogenated dienes.

The presence of the chlorine atom also activates the alkyne for nucleophilic attack. While direct studies on this compound are limited, the reactivity of other haloalkynes suggests that it could react with various nucleophiles, leading to the substitution of the chlorine atom or addition to the triple bond.

Catalytic Coupling Reactions (e.g., Pd/Cu-catalyzed, analogous to 1-chloro-1,3-butadiene applications)

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and haloalkynes are excellent substrates for these transformations acs.orgrsc.org. Analogous to the well-established Sonogashira coupling, this compound can be expected to react with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to generate unsymmetrical 1,3,5,7-octatetraynes. The Cadiot-Chodkiewicz reaction, which involves the coupling of a terminal alkyne with a 1-haloalkyne catalyzed by a copper(I) salt, is another relevant transformation for the synthesis of unsymmetrical diynes rsc.org.

Recent advancements in palladium catalysis have led to the development of robust methods for the haloalkynylation of haloalkynes, yielding dihaloalkenyne derivatives under mild, ligand- and base-free conditions acs.orgnih.gov. These reactions exhibit high chemo- and regioselectivity, suggesting that this compound could be a valuable precursor for the synthesis of complex halogenated enynes. The efficiency of these coupling reactions can be further enhanced by the use of co-catalysts. For instance, the addition of a Pd(PPh3)2Cl2 co-catalyst to a CuI-catalyzed cross-coupling of alkynyl iodides and terminal alkynes has been shown to improve yields and minimize homocoupling byproducts rsc.org.

Iron-based catalytic systems have also emerged as a more sustainable alternative for the cross-coupling of 1-bromoalkynes with terminal alkynes in water, producing unsymmetrical 1,3-butadiynes organic-chemistry.org. This suggests the potential for developing environmentally benign coupling methodologies for this compound.

Polymerization Tendencies of this compound

The conjugated diyne structure of this compound suggests a propensity for polymerization. Both radical and controlled polymerization mechanisms can be envisioned for this monomer, leading to polymers with unique electronic and material properties.

Radical Polymerization Characteristics

Drawing parallels from the radical polymerization of 1-chloro-1,3-butadiene, it is expected that this compound would undergo polymerization initiated by radical species researchgate.netoup.com. In the case of 1-chloro-1,3-butadiene, radical polymerization leads to the formation of copolymers with monomers like styrene (B11656) researchgate.netoup.com. The resulting polymers from 1-chloro-1,3-butadiene have been shown to possess a microstructure consisting of both 1,4- and 3,4-addition units researchgate.netresearchgate.net. The presence of the allylic chlorine in the 1,4-adduct of poly(1-chloro-1,3-butadiene) makes it highly reactive and susceptible to elimination of hydrogen chloride, leading to the formation of conjugated double bonds in the polymer backbone researchgate.net.

A similar reactivity can be anticipated for this compound. Radical polymerization would likely proceed via attack at the terminal acetylenic carbon, leading to a polymer with a conjugated backbone. The presence of the chloro substituent could influence the regioselectivity of the polymerization and the properties of the resulting polymer.

Controlled Polymerization Techniques and Kinetic Studies

For instance, in ATRP, a transition metal complex reversibly activates and deactivates the growing polymer chain, allowing for controlled propagation. The chloro-substituted alkyne moiety in this compound could potentially participate in such an equilibrium. Kinetic studies would be essential to determine the rate constants of activation, deactivation, and propagation to achieve a controlled process.

The development of controlled polymerization methods for this compound would open avenues for the synthesis of novel functional materials with tailored properties for applications in electronics and materials science.

Gas-Phase Reaction Kinetics and Mechanisms with Atmospheric Species (Based on 1,3-butadiene (B125203) studies)

The atmospheric fate of volatile organic compounds is largely determined by their reactions with key atmospheric oxidants. While specific data for this compound is unavailable, the atmospheric chemistry of 1,3-butadiene provides a valuable model for understanding its potential gas-phase reactions copernicus.orgnih.gov. The primary removal pathways for 1,3-butadiene from the atmosphere involve reactions with hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3) copernicus.org.

The reaction of 1,3-butadiene with OH radicals is a significant atmospheric sink acs.orgresearchgate.net. This reaction proceeds via the addition of the OH radical to the double bond, forming a hydroxyalkyl radical. In the presence of nitrogen oxides (NOx), this radical can react with oxygen to form peroxy radicals, which then can lead to the formation of various oxygenated products, including formaldehyde (B43269), acrolein, and furan (B31954) acs.orgresearchgate.net.

Ozonolysis is another important degradation pathway for 1,3-butadiene in the atmosphere osti.govchegg.com. The reaction of ozone with the double bonds of 1,3-butadiene leads to the formation of a primary ozonide, which subsequently decomposes to form carbonyl compounds such as formaldehyde and glyoxal (B1671930) doubtnut.comvedantu.comyoutube.com.

During nighttime, the reaction with the nitrate radical (NO3) can be a significant loss process for 1,3-butadiene nih.gov. Similar to OH radicals, NO3 adds to the double bonds, initiating a series of reactions that contribute to the formation of organic nitrates and other secondary pollutants.

Based on these analogies, it is expected that this compound would also be reactive towards these atmospheric species. The presence of the chloro substituent and the triple bonds would likely influence the reaction rates and the nature of the products formed.

| Atmospheric Species | Key Reactions with 1,3-Butadiene (Analogous to this compound) | Major Products (from 1,3-Butadiene) |

| Hydroxyl Radical (OH) | Addition to the conjugated system | Formaldehyde, Acrolein, Furan, Organic Nitrates acs.orgresearchgate.net |

| Ozone (O3) | Ozonolysis of the double bonds | Formaldehyde, Glyoxal doubtnut.comvedantu.comyoutube.com |

| Nitrate Radical (NO3) | Addition to the conjugated system (primarily at night) | Organic Nitrates, other secondary pollutants nih.gov |

Advanced Spectroscopic Characterization of 1 Chloro 1,3 Butadiyne

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. For a linear molecule like 1-chloro-1,3-butadiyne, these vibrational modes serve as a direct fingerprint of its structure. nist.gov

Table 1: Infrared (IR) Absorption Data for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretching | 3327 | Very Strong |

| Asymmetric C≡C Stretching | 2252 | Very Strong |

| Symmetric C≡C Stretching | 2071 | Medium |

| C-C Stretching | 1093 | Strong |

| C-Cl Stretching | 525 | Strong |

| C-H Bending | 621 | Very Strong |

| Asymmetric C-C≡C-C Bending | 463 | Strong |

| Symmetric C-C≡C-C Bending | 335 | Medium |

| C≡C-Cl Bending | 133 | N/A |

Data sourced from the NIST Chemistry WebBook for the gas phase. nist.gov

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Vibrational modes that are symmetric and involve a change in polarizability are often strong in the Raman spectrum. For this compound, the symmetric stretching vibrations of the carbon-carbon triple bonds are particularly prominent, whereas they may be weaker or forbidden in the IR spectrum. The gas-phase Raman data confirms the assignments made from the IR spectrum and reinforces the structural characterization. nist.gov

Table 2: Raman Spectroscopy Data for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretching | 3327 | Very Strong |

| Asymmetric C≡C Stretching | 2252 | Very Strong |

| Symmetric C≡C Stretching | 2071 | Medium |

| C-C Stretching | 1093 | Strong |

| C-Cl Stretching | 525 | Strong |

| C-H Bending | 621 | Very Strong |

| Asymmetric C-C≡C-C Bending | 463 | Strong |

| Symmetric C-C≡C-C Bending | 335 | Medium |

| C≡C-Cl Bending | 133 | N/A |

Data sourced from the NIST Chemistry WebBook for the gas phase. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for this compound are not readily found in surveyed scientific databases, the expected spectral features can be predicted based on its molecular structure and established principles of NMR spectroscopy.

The ¹H NMR spectrum of this compound is predicted to be very simple. The molecule contains only one hydrogen atom, which is attached to an sp-hybridized carbon. This would result in a single signal in the spectrum. Because there are no adjacent protons to cause spin-spin coupling, this signal is expected to be a singlet. The chemical shift for a terminal acetylenic proton typically appears in the range of 2.0-3.0 ppm.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-C≡ | ~2.0 - 3.0 | Singlet (s) | 1H |

The ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four carbon atoms in unique chemical environments (Cl-C ≡C -C ≡C -H). The sp-hybridized carbons of an alkyne typically resonate in the range of 65-90 ppm. The carbon atom bonded to the electronegative chlorine atom (C1) would be expected to have the largest chemical shift (downfield). The terminal carbon bonded to the hydrogen (C4) would also have a distinct shift. The two internal carbons (C2 and C3) would have chemical shifts influenced by their position within the conjugated diyne system.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

|---|---|

| Cl-C≡ | Downfield position due to Cl |

| ≡C-C≡ | Intermediate alkyne region |

| -C≡C- | Intermediate alkyne region |

| ≡C-H | Upfield position of the four |

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Although a detailed experimental mass spectrum with fragmentation data is not widely available, the key features can be predicted based on the molecular formula C₄HCl. The molecular weight is approximately 84.504 g/mol . nist.gov Mass spectrometry would provide the precise molecular mass and reveal a characteristic isotopic pattern for the molecular ion due to the presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl.

The molecular ion peak (M⁺) would appear as a doublet. The peak corresponding to the molecule containing ³⁵Cl would be observed at an m/z of approximately 84, while the peak for the molecule with ³⁷Cl would be at m/z 86. The relative intensity of these peaks would be approximately 3:1, reflecting the natural abundance of these isotopes.

Plausible fragmentation pathways would likely involve the loss of a chlorine radical (•Cl) or the elimination of a neutral hydrogen chloride (HCl) molecule, leading to fragment ions that could be observed in the spectrum.

Table 5: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Comment |

|---|---|---|---|

| [M]⁺• | [C₄H³⁵Cl]⁺• | ~83.977 | Molecular ion with ³⁵Cl |

| [M+2]⁺• | [C₄H³⁷Cl]⁺• | ~85.974 | Molecular ion with ³⁷Cl (approx. 32% of M⁺•) |

| [M-Cl]⁺ | [C₄H]⁺ | ~49.007 | Loss of a chlorine radical |

| [M-H]⁺ | [C₄Cl]⁺ | ~82.969 | Loss of a hydrogen radical |

Specialized Spectroscopic Techniques

The structural elucidation of a molecule as specific as this compound necessitates the use of advanced spectroscopic techniques that can probe its unique electronic and geometric characteristics. Beyond standard methods, specialized techniques such as Nuclear Quadrupole Resonance (NQR) spectroscopy and rotational spectroscopy provide invaluable, high-precision data regarding the electronic environment of the chlorine nucleus and the exact gas-phase geometry of the molecule.

Nuclear Quadrupole Resonance (NQR) Spectroscopy

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive solid-state technique used to investigate the local electronic environment of nuclei possessing a nuclear quadrupole moment (i.e., those with a spin quantum number I > 1/2). du.ac.inwikipedia.org The chlorine isotopes, ³⁵Cl and ³⁷Cl (both with I = 3/2), are excellent candidates for NQR studies. This method does not require an external magnetic field, which simplifies the spectrum and makes it particularly sensitive to the electric field gradient (EFG) at the nucleus. wikipedia.org

The EFG is generated by the surrounding distribution of electronic charge. In a molecule, this is primarily determined by the valence electrons within the chemical bonds. wikipedia.org Consequently, the NQR frequency is directly proportional to the nuclear quadrupole coupling constant (e²Qq), which is the product of the nuclear quadrupole moment (eQ), a constant for a given nucleus, and the largest component of the EFG tensor (q). wikipedia.orgillinois.edu

For this compound, the ³⁵Cl NQR spectrum would yield precise information about the C-Cl bond. The resonance frequency is highly sensitive to the nature of the chemical bonding and the charge distribution around the chlorine atom. researchgate.net Key research findings derived from NQR spectroscopy include:

Bonding Character: The NQR frequency can be used to determine the ionic and covalent character of the C-Cl bond. The EFG is significantly influenced by the population of the chlorine atom's valence p-orbitals. researchgate.net A more covalent bond results in a larger EFG and a higher NQR frequency, while increased ionic character (Cl⁻) would lead to a more spherically symmetric charge distribution and a lower frequency.

π-Backbonding: The linear, conjugated system of this compound involves π-orbitals. Any degree of π-backbonding from the chlorine atom to the butadiyne chain would alter the electron density at the chlorine nucleus, influencing the EFG and shifting the NQR frequency.

Crystal Field Effects: Since NQR is a solid-state measurement, intermolecular interactions in the crystal lattice can affect the EFG. researchgate.net The presence of multiple resonance lines in the spectrum can indicate the existence of crystallographically inequivalent molecules within the unit cell. du.ac.inresearchgate.net

The nuclear quadrupole coupling constant (e²Qq) for the ³⁵Cl nucleus in a typical C-Cl bond provides a sensitive probe of the electronic structure. While specific experimental data for this compound is not widely published, data for related compounds can provide insight.

| Parameter | Description | Significance for this compound |

| Resonance Frequency (ν) | The frequency at which the quadrupolar nucleus absorbs and emits electromagnetic radiation. | Directly related to the strength of the interaction between the nuclear quadrupole moment and the local electric field gradient. |

| Nuclear Quadrupole Coupling Constant (e²Qq/h) | A measure of the interaction energy of the nuclear quadrupole moment with the electric field gradient, typically expressed in MHz. illinois.edu | Provides quantitative information on the electronic distribution within the C-Cl bond. Its value helps in assessing the bond's ionic character and hybridization. |

| Asymmetry Parameter (η) | A measure of the deviation of the electric field gradient from axial symmetry. | For a linear molecule like this compound, the EFG along the C-Cl bond is expected to be nearly axially symmetric, resulting in an asymmetry parameter close to zero. |

Rotational Spectroscopy for Gas-Phase Geometry

Rotational spectroscopy, often performed in the microwave region, is the most powerful technique for determining the precise geometry of molecules in the gas phase. acs.org By measuring the transition frequencies between quantized rotational energy levels, highly accurate rotational constants (A, B, and C) can be determined. For a linear molecule like this compound, only one rotational constant (B) is needed to describe its moment of inertia.

The analysis of the rotational spectrum provides several key pieces of information:

Precise Molecular Structure: The moments of inertia derived from the rotational constants are used to calculate bond lengths and angles with very high precision. By studying different isotopic species (e.g., substituting ³⁵Cl with ³⁷Cl, or ¹²C with ¹³C), the coordinates of each atom can be determined, yielding a complete molecular structure. nih.gov

Nuclear Quadrupole Coupling: The rotational lines of molecules containing quadrupolar nuclei, like chlorine, are split into hyperfine components. nih.gov Analyzing this hyperfine structure in the gas-phase spectrum allows for the determination of the nuclear quadrupole coupling constants. acs.orgnih.gov This provides complementary information to solid-state NQR and reveals details about the electronic environment around the chlorine atom free from intermolecular influences. rsc.org

Dipole Moment: The application of an external electric field (the Stark effect) causes further splitting of the rotational lines, from which the molecule's permanent electric dipole moment can be accurately calculated.

| Parameter | Data Obtained | Significance for this compound |

| Rotational Constant (B₀) | Derived from the frequencies of rotational transitions. mdpi.com | Directly related to the moment of inertia, which is used to calculate the precise bond lengths of the C-Cl, C-C, C≡C, and C-H bonds in the gas phase. |

| Centrifugal Distortion Constants (e.g., D, H) | Small corrections to the rotational energy levels caused by the molecule stretching during rotation. | Provide information about the rigidity of the molecular framework and the vibrational frequencies of the molecule. |

| Nuclear Quadrupole Coupling Tensor (χ) | Determined from the hyperfine splitting of rotational lines. nih.gov | Yields information about the electric field gradient at the chlorine nucleus in the gas phase, allowing for a direct comparison with solid-state NQR data to assess crystal field effects. |

Integration of Spectroscopic Data for Comprehensive Structural Determination

A comprehensive understanding of the structure of this compound is achieved not from a single technique, but through the careful integration of data from multiple spectroscopic methods. Each technique provides a different piece of the puzzle, and their combination allows for a detailed and robust structural model.

The gas-phase geometry, including precise bond lengths, is best determined by rotational spectroscopy. This technique provides the fundamental framework of the molecule, isolated from the complicating effects of intermolecular interactions. The nuclear quadrupole coupling constants obtained from the hyperfine structure in the rotational spectrum give a baseline for the electronic environment of the chlorine atom in an isolated molecule.

This gas-phase data is then complemented by solid-state NQR spectroscopy. A comparison between the nuclear quadrupole coupling constant measured in the gas phase (from rotational spectroscopy) and in the solid state (from NQR) allows for the direct quantification of intermolecular or "crystal field" effects on the electronic structure of the C-Cl bond. researchgate.net Differences between the two values can reveal the presence and strength of specific interactions in the solid state.

Furthermore, vibrational spectroscopy data, such as that from Infrared (IR) and Raman spectroscopy, provides information on the vibrational modes of the molecule. nist.govacs.org These vibrational frequencies are related to the force constants of the bonds, offering insight into bond strengths. This information corroborates the bond length data from rotational spectroscopy; for instance, the high frequencies of the C≡C stretching modes confirm the presence of triple bonds as suggested by the short bond lengths determined from the rotational constants.

By combining these advanced techniques, a complete picture of this compound emerges: its precise gas-phase structure from rotational spectroscopy, the detailed electronic nature of its C-Cl bond from NQR, and the strengths of its various bonds from vibrational spectroscopy. This integrated approach is essential for a full and accurate characterization of the molecule.

Theoretical and Computational Studies on 1 Chloro 1,3 Butadiyne

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the electronic structure and thermodynamic stability of 1-chloro-1,3-butadiyne. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, electron distribution, and energy.

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles, without the inclusion of experimental data.

Coupled Cluster (CC) Theory: Coupled Cluster theory is considered one of the most accurate ab initio methods for small to medium-sized molecules. Methods like CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, are often referred to as the "gold standard" in computational chemistry for their ability to provide highly accurate energies and properties. olemiss.edu Applying CCSD(T) to this compound would yield benchmark data for its heat of formation, bond dissociation energies, and the precise geometry of its ground electronic state. These high-level calculations are crucial for validating the results obtained from more computationally efficient methods.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculates the properties of a molecule based on its electron density rather than a complex wave function.

The choice of the exchange-correlation functional is critical in DFT. For halogenated organic molecules, hybrid functionals like B3LYP or range-separated hybrids such as CAM-B3LYP and ωB97X-D are often employed to accurately describe molecular geometries, vibrational frequencies, and reaction energetics. nih.gov A DFT study of this compound would involve:

Geometry Optimization: Determining the equilibrium structure and bond lengths. For this linear molecule, key parameters would be the C≡C, C-C, and C-Cl bond lengths.

Electronic Properties: Calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and electronic excitability.

Charge Distribution: Analyzing the partial atomic charges, often using methods like Natural Bond Orbital (NBO) analysis, to understand the polarity of the bonds (e.g., the C-Cl bond) and identify potential sites for electrophilic or nucleophilic attack. nih.gov

Reactivity Descriptors: Using conceptual DFT, indices such as chemical potential, hardness, and the electrophilicity index can be calculated to quantify the molecule's reactivity. mdpi.com

A comparison of results from DFT methods with ab initio methods like MP2 often shows that DFT can provide similar accuracy for geometric parameters at a lower computational expense. researchgate.net

Conformational Analysis and Potential Energy Surfaces (Based on related conjugated systems)

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For conjugated systems like 1,3-butadiene (B125203), this analysis focuses on the rotation around the central C-C single bond, leading to distinct s-cis and s-trans conformers, which have different energies and reactivities.

However, this compound is a linear molecule belonging to the C∞v point group. nist.gov Due to the sp-hybridization of the carbon atoms in the diyne chain, there are no single bonds that allow for significant torsional rotation to create different conformers in the way that 1,3-butadiene does. The molecule's structure is rigid and linear.

Therefore, a traditional conformational analysis is not applicable. Instead, the potential energy surface (PES) for this compound would be primarily described by:

Bond Stretching Potentials: The energy changes associated with the stretching or compressing of the C-H, C≡C, C-C, and C-Cl bonds.

Bending Potentials: The energy required to bend the linear C-C-C-C-Cl chain.

These aspects of the PES are typically explored during the calculation of vibrational frequencies, where the curvature of the PES at the energy minimum is analyzed.

Reaction Dynamics and Transition State Modeling

Reaction dynamics studies the atomic-level details of how a chemical reaction proceeds over time. A key component of this is transition state modeling, which uses computational methods to locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy barrier of a reaction.

For this compound, a versatile building block, computational modeling can be used to explore various reactions, such as cycloadditions, which are common for diynes. nih.gov Transition state modeling for a hypothetical Diels-Alder ([4+2]) or a [2+2] cycloaddition reaction involving this compound would involve:

Locating the Transition State Structure: Using algorithms that search the potential energy surface for a first-order saddle point. This structure represents the geometry of the reactants at the peak of the energy barrier.

Calculating Activation Energy: The energy difference between the transition state and the initial reactants provides the activation barrier (ΔG‡), a key factor in determining the reaction rate. acs.org

Frequency Analysis: A vibrational frequency calculation on the TS structure must yield exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, confirming it is a true transition state.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS connects the desired species.

DFT methods, particularly with functionals like B3LYP or M06-2X, are commonly used for locating transition states and calculating activation barriers for organic reactions. rsc.org Such studies can predict whether a reaction is likely to be concerted or stepwise and can explain the regioselectivity and stereoselectivity of the outcome. acs.org

Prediction of Spectroscopic Properties from First Principles

One of the significant strengths of computational chemistry is its ability to predict spectroscopic properties from first principles. These theoretical spectra are invaluable for interpreting experimental data and assigning spectral features to specific molecular motions.

For this compound, vibrational (Infrared and Raman) spectra can be accurately predicted. The standard computational procedure involves:

Geometry Optimization: A high-quality equilibrium geometry is first obtained, typically using DFT (e.g., B3LYP) or MP2 methods with a suitable basis set (e.g., 6-311++G(d,p)).

Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to atomic positions (the Hessian matrix) are calculated. Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes (the specific atomic motions for each frequency).

Intensity Calculation: Infrared intensities are calculated from the changes in the molecular dipole moment during each normal mode vibration, while Raman intensities are derived from changes in polarizability.

Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. To improve accuracy, the calculated frequencies are often multiplied by an empirical scale factor (e.g., ~0.96 for B3LYP functionals). nih.gov

The NIST Chemistry WebBook provides a set of experimentally assigned vibrational frequencies for this compound, which can be used to benchmark the accuracy of computational predictions. nist.gov

Table 1: Experimental Vibrational Frequencies for this compound

| Symmetry Species | Approx. Type of Mode | Frequency (cm⁻¹) |

|---|---|---|

| σ+ | CH stretch | 3327 |

| σ+ | C≡C asymmetric stretch | 2252 |

| σ+ | C≡C symmetric stretch | 2071 |

| σ+ | C-C stretch | 1093 |

| σ+ | CCl stretch | 525 |

| π | CH bend | 621 |

| π | CCCC asymmetric bend | 463 |

| π | CCCC symmetric bend | 335 |

| π | CCCl bend | 133 |

Data sourced from the NIST Chemistry WebBook. nist.gov

A computational study would aim to reproduce these frequencies and their corresponding mode assignments, confirming the nature of each vibration. researchgate.net

Computational Insights into Reactivity, Selectivity, and Reaction Pathways

Computational chemistry offers profound insights into why molecules react the way they do. For this compound, these insights can be derived from its calculated electronic structure to predict reactivity, selectivity in reactions, and the detailed steps of reaction pathways.

Reactivity Analysis: Frontier Molecular Orbital (FMO) theory is a key tool for understanding reactivity. The energy and spatial distribution of the HOMO and LUMO of this compound dictate its behavior as an electrophile or nucleophile.

The LUMO's energy and location indicate the most likely sites for nucleophilic attack.

The HOMO's energy and location indicate the sites most susceptible to electrophilic attack. The chloro-substituent, being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 1,3-butadiyne (B1212363), potentially influencing its reactivity in pericyclic reactions.

Selectivity: In reactions where multiple products are possible (e.g., cycloadditions), computational modeling can predict the major product by comparing the activation energies of all possible pathways. For instance, in a reaction with an unsymmetrical dienophile, calculations can determine the transition state energies for the formation of different regioisomers, thereby explaining the observed or predicted regioselectivity. acs.org

Reaction Pathways: Computational methods can map out the entire energy profile of a reaction from reactants to products. frontiersin.org This includes identifying not only the transition states but also any reaction intermediates. For complex, multi-step reactions, this provides a detailed mechanistic picture that is often inaccessible through experimental means alone. For this compound, this could involve modeling its participation in metal-catalyzed cycloadditions, where intermediates like metallacyclopentadienes could be formed, leading to a diverse array of carbo- and heterocyclic products. nih.govacs.org

Applications of 1 Chloro 1,3 Butadiyne in Advanced Organic Synthesis

Building Blocks for Complex Organic Molecules with Butadiyne Moieties

1-Chloro-1,3-butadiyne serves as a key building block in modern organic synthesis, primarily due to its capacity to engage in diverse coupling reactions and cycloadditions. The molecule possesses two distinct reactive centers: the terminal alkyne and the chloro-substituted alkyne. This duality enables chemists to perform sequential and selective functionalization, paving the way for the construction of intricate molecular architectures.

The butadiyne backbone is particularly valuable for synthesizing complex molecules containing conjugated diyne or enyne systems. Research has extensively documented the use of 1,3-diynes as precursors for a range of heterocyclic compounds. Cycloaddition reactions involving 1,3-butadiynes are recognized as elegant and atom-efficient methods for creating both carbocyclic and heterocyclic frameworks, which are often challenging to assemble through other means. mdpi.com These reactions provide facile and reliable pathways to various functionalized molecules. mdpi.com

The versatility of 1,3-butadiynes as synthetic building blocks is demonstrated by their ability to form a variety of cyclic compounds, which are core structures in many complex organic molecules.

| Product Class | Reaction Type | Reactant Partner | Significance |

| Substituted Benzenes | [2+2+2] Cycloaddition | Enynes | Construction of functionalized aromatic rings. mdpi.com |

| Naphthalene Derivatives | Cycloaddition | Cyclic Amines | Formation of polyaromatic systems. mdpi.com |

| Pyrroles | Cycloaddition | Amines | Synthesis of five-membered nitrogen heterocycles. mdpi.com |

| Isoxazoles | Cycloaddition | Hydroxylamine | Access to five-membered oxygen-nitrogen heterocycles. mdpi.com |

| Pyrazoles | Cycloaddition | Hydrazine (B178648) Derivatives | Creation of five-membered nitrogen-nitrogen heterocycles. mdpi.com |

| Thiophenes | Cycloaddition | Sulfur source (e.g., Na₂S) | Formation of five-membered sulfur heterocycles. mdpi.com |

Precursors in the Synthesis of Pharmaceutical Intermediates

The utility of this compound extends to the pharmaceutical industry, where it functions as a crucial intermediate in the synthesis of compounds with potential biological activity. The incorporation of chlorine into drug candidates is a well-established strategy in medicinal chemistry, with over 250 FDA-approved drugs containing at least one chlorine atom. nih.gov Chlorine can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity.

The butadiyne unit is a precursor to various heterocyclic systems that form the core of many pharmaceuticals. mdpi.com For instance, 1,2,3-triazole derivatives, which are readily synthesized from the cycloaddition of alkynes (like those derived from 1,3-butadiynes) and azides, have a wide range of important applications in the pharmaceutical field. mdpi.com The ability to construct these and other heterocyclic scaffolds, such as pyrimidines and quinazolines, makes chloroalkynes valuable starting materials in the discovery and development of new drugs. mdpi.comrsc.org

| Heterocyclic Core | Significance in Pharmaceuticals | Synthetic Access via 1,3-Butadiynes |

| 1,2,3-Triazoles | Found in a wide array of bioactive compounds, including antimicrobial and anticancer agents. mdpi.com | Synthesized via cycloaddition reactions with azides. mdpi.com |

| Pyrroles | A common structural motif in many natural products and synthetic drugs. mdpi.com | Accessible through cycloaddition with amines. mdpi.com |

| Pyrazoles | Core structure in various drugs, including anti-inflammatory and analgesic agents. mdpi.com | Formed via cycloaddition with hydrazine derivatives. mdpi.com |

| Isoxazoles | Present in several antibiotics and other therapeutic agents. mdpi.com | Prepared by cycloaddition with hydroxylamine. mdpi.com |

Intermediates in the Development of Agrochemical Components

In parallel with its role in pharmaceuticals, this compound also serves as an intermediate in the production of agrochemical components. Agrochemical intermediates are fundamental raw materials used to manufacture a variety of pesticides and plant protection products. gugupharm.com The quality and purity of these intermediates are critical, as they directly influence the potency, toxicity, and environmental impact of the final agrochemical product. gugupharm.com

The synthetic utility of 1,3-butadiynes in forming stable heterocyclic rings is particularly relevant. For example, 1,2,3-triazole derivatives, which can be constructed using a butadiyne backbone, have found significant applications in the agrochemical sector, contributing to the development of new fungicides, herbicides, and insecticides. mdpi.com The reactivity of the chloro-butadiyne moiety allows for its incorporation into larger, more complex molecules designed for specific agricultural applications.

Role in the Creation of Functional Materials with Specific Chemical Properties

The rigid, linear structure and π-conjugated system of the butadiyne unit make it an important structural element in materials science. mdpi.com 1,3-Butadiynes are considered versatile building blocks for the construction of linearly π-conjugated acetylenic oligomers and polymers. mdpi.com These materials are of great interest for their potential applications in electronics and photonics. mdpi.com

The incorporation of the butadiyne moiety into a polymer backbone or a molecular framework can impart specific chemical and physical properties, such as electrical conductivity, nonlinear optical activity, and unique molecular recognition capabilities. mdpi.com The controlled synthesis and modification of butadiyne-containing structures, facilitated by precursors like this compound, are central to the development of advanced functional materials. nih.gov

| Material Type | Key Property | Role of Butadiyne Moiety |

| Conjugated Polymers/Oligomers | Electrical conductivity, optical properties. | Forms the π-conjugated backbone. mdpi.com |

| Photonic Materials | Nonlinear optical activity. | Contributes to the electronic structure responsible for optical effects. mdpi.com |

| Electronic Materials | Charge transport. | The rigid, linear structure facilitates electron delocalization. mdpi.com |

| Molecular Recognition Systems | Host-guest chemistry. | Provides a rigid scaffold for creating specific binding sites. mdpi.com |

Exploration in Novel Synthetic Methodologies and Strategies

The unique reactivity of halogenated alkynes like this compound continues to stimulate the development of novel synthetic methodologies. The quest for more efficient, selective, and sustainable chemical reactions drives chemists to explore new transformations involving such versatile intermediates.

Recent advances include the development of new catalytic systems to broaden the scope and efficiency of cycloaddition reactions involving 1,3-butadiynes. mdpi.com The ongoing interest in these compounds as versatile synthetic intermediates has also spurred the creation of innovative one-pot protocols for synthesizing unsymmetrical 1,3-butadiynes, streamlining complex synthetic sequences. The study of such reactive molecules is fundamental to expanding the toolkit of modern organic chemistry, enabling the synthesis of previously inaccessible molecules and materials. This exploration is part of a broader effort in chemical synthesis to devise new strategies that offer improved stereoselectivity, functional group tolerance, and operational simplicity. mdpi.com

Analytical Methodologies for the Detection and Quantification of 1 Chloro 1,3 Butadiyne

Chromatographic Techniques for Separation and Identification

Chromatography, particularly gas chromatography, is a cornerstone for the analysis of volatile organic compounds. It excels in separating components from a complex mixture, which is an essential first step before identification and quantification.

Gas chromatography (GC) is the principal technique for separating volatile compounds like 1-chloro-1,3-butadiyne. In this method, a sample is vaporized and transported by an inert carrier gas through a specialized column that separates analytes based on their physical and chemical properties. The choice of detector is critical and is determined by the analyte's characteristics and the required sensitivity.

For a compound like this compound, several detectors are suitable:

Flame Ionization Detector (FID): The FID is a workhorse of GC detection systems and is highly sensitive to compounds containing carbon-hydrogen bonds. chromatographyonline.com It is widely used for the analysis of hydrocarbons and would provide a robust response for this compound. Standard methods for similar C4 compounds, like 1,3-butadiene (B125203), frequently employ GC-FID for quantification in air samples. nih.govnih.govcdc.gov

Electron Capture Detector (ECD): The ECD is exceptionally sensitive to electrophilic compounds, particularly those containing halogens. Given the presence of a chlorine atom, this compound would elicit a strong signal from an ECD, making this detector ideal for trace-level analysis.

Mass Spectrometer (MS): When coupled with GC, a mass spectrometer acts as a powerful detector that provides not just quantitative data but also qualitative structural information, which is discussed in section 7.2.1.

Standardized methods for analyzing volatile hydrocarbons in air, such as those from NIOSH and OSHA, often involve sample collection on sorbent tubes (e.g., charcoal), followed by solvent desorption or thermal desorption prior to GC analysis. nih.govresearchgate.netpublisso.de

The separation efficiency in GC is governed by the choice of the capillary column and the operational conditions. Optimizing these parameters is key to achieving the desired resolution and analysis speed. restek.comcloudfront.net For a volatile and polar compound like this compound, several factors must be considered.

Stationary Phase: The choice of stationary phase is the most critical decision, as it dictates the separation selectivity. restek.comcloudfront.net The principle of "like dissolves like" is a useful guide. chromatographyonline.com Since this compound is a polar molecule, a stationary phase with some degree of polarity would be most effective. A mid-polarity phase, such as one containing cyanopropyl or trifluoropropyl functional groups, would be a suitable choice. For screening unknown samples, a 5% phenyl-substituted column is often recommended as a starting point. chromatographyonline.com For esters and other polar volatile compounds, a DB-624 or Rtx-624 column is often recommended. researchgate.net

Column Dimensions:

Film Thickness: For highly volatile analytes, a thicker stationary phase film (e.g., 1 to 5 µm) is recommended to increase retention time and improve separation from other early-eluting compounds. chromatographyonline.comrestek.comcloudfront.net

Internal Diameter (ID): Smaller ID columns (e.g., 0.18-0.25 mm) provide higher efficiency (narrower peaks), which is beneficial for complex separations. chromatographyonline.comsigmaaldrich.com

Operating Conditions:

Temperature Program: A lower initial oven temperature, potentially sub-ambient, is necessary to trap and focus highly volatile compounds at the head of the column. This is followed by a controlled temperature ramp to elute the compounds.

Carrier Gas Flow: The flow rate of the carrier gas (e.g., Helium, Hydrogen) must be optimized to achieve maximum efficiency.

| Parameter | Consideration for this compound | Rationale | Typical Range |

|---|---|---|---|

| Stationary Phase Polarity | Mid- to High-Polarity (e.g., 624-type, WAX) | Analyte is polar due to the chloro- and alkyne groups. "Like dissolves like" principle enhances retention and selectivity. chromatographyonline.comrestek.com | Non-polar (PDMS) to high-polarity (PEG) |

| Film Thickness | Thick Film (1.0 - 1.8 µm) | Increases retention for highly volatile compounds, improving separation from the solvent front and other light analytes. restek.comcloudfront.netresearchgate.net | 0.1 - 5.0 µm |

| Column I.D. | Narrow Bore (0.25 mm) | Provides a good balance of high efficiency (narrow peaks) and sufficient sample capacity for most applications. sigmaaldrich.com | 0.1 - 0.53 mm |

| Column Length | Standard (30 m) to Long (60 m) | A 30 m column is often a good starting point. Longer columns provide higher resolution for complex samples. chromatographyonline.com | 10 - 120 m |

Hyphenated Techniques for Structural Confirmation

While GC provides excellent separation, unambiguous identification of analytes, especially in complex matrices, requires coupling it with a spectroscopic technique that provides structural information.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. researchgate.net It is the gold standard for the confirmation of organic compounds. As analytes elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern that acts as a "chemical fingerprint," allowing for definitive identification.

For trace analysis of volatile compounds like 1,3-butadiene and its derivatives, methods often involve preconcentration steps such as thermal desorption from sorbent tubes. researchgate.net This approach increases the amount of analyte introduced into the GC-MS system, significantly lowering detection limits. researchgate.net The mass spectrometer can be operated in different modes:

Full Scan Mode: The detector scans a wide range of mass-to-charge ratios, providing a complete mass spectrum that is useful for identifying unknown compounds by comparing the spectrum to established libraries.

Selected Ion Monitoring (SIM) Mode: The MS detector is set to monitor only a few specific ions that are characteristic of the target analyte. This mode significantly increases sensitivity and selectivity, making it ideal for quantifying trace amounts of a known compound like this compound in complex samples.

| Parameter | Example Condition (Based on 1,3-Butadiene Analysis) | Reference |

|---|---|---|

| Sampling | Air drawn through Carbopack/Carbosieve sorbent tubes | nih.gov |

| Preconcentration | Thermal Desorption | researchgate.net |

| GC Column | Al₂O₃/KCl PLOT Capillary Column | cdc.gov |

| Injector Temperature | 200 °C | cdc.gov |

| MS Ionization Mode | Electron Ionization (EI) | Standard for most GC-MS applications |

| MS Analysis Mode | Full Scan (for identification) or SIM (for trace quantification) | nih.gov |

Spectroscopic Analytical Methods

Spectroscopic methods analyze the interaction of electromagnetic radiation with matter. These techniques can provide rapid detection and structural information without the need for chromatographic separation.

Spectral Radiance Modeling: This advanced approach involves creating a theoretical model to predict the spectrum of radiation emitted or absorbed by a substance under specific conditions. copernicus.org This is widely used in atmospheric science and remote sensing to identify and quantify gases in the atmosphere. copernicus.org A similar model could be developed for this compound.

The model would incorporate:

Absorption Cross-Sections: High-resolution laboratory measurements of the compound's absorption spectrum across the infrared range.

Physical Parameters: The temperature, pressure, and concentration of the gas.

Radiation Source: The characteristics of the background infrared radiation.

By comparing the radiance spectrum predicted by the model with an observed spectrum from a remote or in-situ sensor, the presence and concentration of this compound could be determined. This technique is particularly powerful for real-time, non-invasive monitoring of gas plumes or industrial environments. The development of such a model relies on fundamental spectroscopic data and radiative transfer principles. copernicus.orgmdpi.com

Colorimetric Reaction Methods (General for detection of similar compounds)

Colorimetric methods offer a visual and often rapid means of detecting chemical compounds through color changes. While specific colorimetric tests for this compound are not extensively documented, general principles for detecting similar volatile organic halogen compounds (VOHCs) are applicable. One promising approach is organohalogenochromism (OHC), which involves a change in the color of a sensor material upon interaction with an organohalogen compound rsc.org.

This phenomenon has been demonstrated with D–π–A (donor-pi-acceptor) pyridinium (B92312) dye polymer films. These films can exhibit a distinct color change, for example, from yellow to orange, when exposed to a VOHC vapor atmosphere rsc.org. The underlying mechanism for this color change is an enhanced Intramolecular Charge Transfer (ICT) within the dye, induced by the intermolecular interaction between the chromophore and the organohalogen molecule rsc.org. Such polymeric dyes are considered a promising class of materials for the convenient colorimetric detection of VOHCs rsc.org.

The principle of using chemical reactions to generate a color change is the foundation of colorimetric sensor arrays. These arrays often utilize classical spot tests where reagents, such as aniline (B41778) and phenylhydrazine (B124118) dyes, react with analytes illinois.edu. For instance, the reaction of an amine-containing indicator with a carbonyl group via nucleophilic addition forms an imine, which results in a different UV-vis absorption band and thus a visible color change illinois.edu. Given that haloalkynes are known to participate in nucleophilic addition reactions, a similar principle could be applied to develop a specific colorimetric sensor for this compound nih.gov.

Sample Preparation and Detection Limits for Analysis

Effective sample preparation is a critical first step for the accurate analysis of volatile organic compounds (VOCs) like this compound, as it significantly influences the quality of the results nih.gov. The choice of method depends on the sample matrix, which can include air, water, or solids. The goal of sample preparation is typically to extract the analyte from the matrix and concentrate it for analysis iltusa.com.

Common sample preparation techniques for VOCs include:

Purge-and-Trap: This is a widely used method for aqueous samples (EPA Method 5030). An inert gas is bubbled through the water sample, purging the volatile compounds, which are then trapped on a sorbent material. The trap is subsequently heated to release the compounds into an analytical instrument like a gas chromatograph (GC) epa.gov.

Headspace Analysis: For solid or liquid samples, this technique involves analyzing the vapor phase (headspace) in equilibrium with the sample in a sealed container iltusa.com. The sample may be heated to facilitate the vaporization of volatile components nih.gov.

Solvent Extraction: This method involves using a solvent, such as methanol, to extract the analyte from a sample matrix, particularly for high-concentration solid samples clu-in.org. The resulting extract can then be analyzed clu-in.org.

Thermal Desorption: When sampling air, VOCs are often drawn through sorbent tubes packed with materials like activated charcoal. The collected compounds are then released for analysis by heating the tube nih.gov.

Following preparation, samples are typically analyzed using gas chromatography (GC) coupled with a detector, most commonly a mass spectrometer (MS) or a flame ionization detector (FID) iltusa.comnih.gov.

Detection limits are dependent on the matrix, the specific preparation method, and the analytical instrumentation used. While specific detection limits for this compound are not widely published, data for the related compound 1,3-butadiene can provide an indication of the sensitivity of these methods.

Table 1: Examples of Detection Limits for a Related Volatile Organic Compound (1,3-Butadiene)

| Matrix | Sample Preparation/Analytical Method | Reported Detection/Quantitation Limit | Source |

|---|---|---|---|

| Blood | Headspace analysis / GC-MS | 0.5 ng/L | nih.gov |

| Urine | Headspace analysis / GC-MS | 1 ng/L | nih.gov |

| Alveolar Air | Headspace analysis / GC-MS | 0.8 ng/L | nih.gov |

| Workplace Air | Sorbent tube (charcoal) / GC-FID (OSHA Method 56) | 200 µg/m³ (Detection Limit) | nih.gov |

| Workplace Air | Sorbent tube (charcoal) / GC-FID (OSHA Method 56) | 343 µg/m³ (Quantitation Limit) | nih.gov |

| Workplace Air | Sorbent tube (charcoal) / Headspace GC-MS | 0.02 mg/m³ (Lower range of calibration) | publisso.de |

Environmental Transformation and Atmospheric Chemistry of this compound

The scientific literature currently lacks specific experimental and theoretical studies on the environmental transformation and atmospheric chemistry of this compound. Consequently, a detailed quantitative analysis of its reaction kinetics, atmospheric byproducts, and environmental fate is not available. However, by examining the chemical structure of this compound and drawing parallels with related, well-studied compounds such as 1,3-butadiene and other chlorinated hydrocarbons, a qualitative assessment of its expected atmospheric behavior can be formulated.

Emerging Research Trends and Future Prospects for 1 Chloro 1,3 Butadiyne

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of highly reactive haloalkynes like 1-chloro-1,3-butadiyne is increasingly guided by the principles of green and sustainable chemistry. nih.govacs.org The primary goals are to maximize atom economy, minimize synthetic steps, and reduce the use of hazardous substances. nih.govacs.orgresearchgate.net Modern synthetic protocols are shifting away from harsh conventional methods towards more environmentally benign alternatives. researchgate.netsemanticscholar.org

Key green chemistry strategies being explored for the synthesis of haloalkynes and related compounds include:

Use of Greener Solvents: Research emphasizes replacing hazardous organic solvents with safer alternatives like water, ionic liquids, or deep eutectic solvents. researchgate.netsemanticscholar.orgarkat-usa.org Water, in particular, is highlighted for its safety, affordability, and environmental friendliness, sometimes acting as a catalyst through hydrogen-bonding interactions. arkat-usa.org

Solvent-Free Synthesis: Techniques such as grinding, ball milling, and solid-wet approaches eliminate the need for solvents altogether, reducing waste and potential environmental impact. researchgate.netsemanticscholar.org

Alternative Energy Sources: Microwave and ultrasonic-assisted syntheses are being employed to reduce reaction times, increase yields, and lower energy consumption compared to traditional heating methods. researchgate.netsemanticscholar.orgarkat-usa.org

Catalyst Optimization: The development of mild and convenient catalytic methods, such as the use of silver catalysts for the electrophilic bromination of terminal alkynes with N-bromosuccinimide (NBS), provides a template for developing greener chlorination reactions. acs.org

These approaches collectively aim to create more efficient, economical, and sustainable pathways for producing valuable chemical building blocks like this compound. nih.gov

| Green Synthesis Approach | Principle | Potential Application for this compound Synthesis |

| Aqueous Medium Synthesis | Utilizes water as a safe, affordable, and eco-friendly solvent. arkat-usa.org | Development of water-based dehydrochlorination or chlorination reactions. |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions and reduce energy use. researchgate.netarkat-usa.org | Rapid, energy-efficient synthesis from precursors like dichlorobutenes. |

| Solvent-Free Reactions | Eliminates solvents to reduce waste and environmental harm. researchgate.netarkat-usa.org | Solid-state or gas-phase reactions using techniques like grinding or catalysis. |

| Sustainable Catalysis | Uses non-toxic, recyclable, or highly efficient catalysts to minimize waste. researchgate.net | Employing recyclable catalysts for chlorination or coupling reactions. |

Exploration of Novel Catalytic Transformations for Enhanced Selectivity

The synthetic utility of this compound is unlocked through catalytic transformations that allow for its precise incorporation into larger, more complex molecules. Haloalkynes have emerged as powerful and versatile building blocks in a variety of synthetic transformations, largely driven by advances in transition metal catalysis. nih.govacs.org The focus of current research is on developing novel catalytic systems that offer high selectivity and efficiency, enabling the formation of multiple chemical bonds in a single operation. nih.gov

Key areas of exploration include:

Transition Metal-Catalyzed Cross-Coupling: This remains one of the most important methods for carbon-carbon bond formation. acs.org For instance, an efficient protocol for synthesizing unsymmetrical 1,3-diynes involves a palladium (Pd(dba)₂) and phosphine-olefin ligand system, assisted by a Copper(I) catalyst, to couple terminal alkynes with haloalkynes. acs.org Such methods provide a direct route to functionalized polyynes with high selectivity.

Alkyne Metathesis: The formation of polyynes with an odd number of triple bonds can be synthetically demanding. chemrxiv.org Optimized molybdenum catalysts have been developed for the alkyne metathesis of diynes to selectively produce triynes and more complex products, demonstrating that catalyst choice is crucial for controlling reactivity and selectivity. chemrxiv.org

Recyclable Catalysts: In line with green chemistry principles, significant effort is being directed toward developing recyclable catalysts. mdpi.com Polysiloxane-stabilized platinum nanoparticle catalysts, for example, have shown high efficiency and selectivity in the hydrosilylation of alkynes and can be recovered and reused, combining the advantages of homogeneous and heterogeneous catalysis. mdpi.com

Cycloaddition Reactions: 1,3-butadiynes are versatile building blocks in cycloaddition reactions for constructing a wide array of carbocycles and heterocycles. mdpi.com Catalysts can mediate these reactions to control regioselectivity and expand the scope of accessible molecular architectures.

| Catalytic Transformation | Catalyst System (Example) | Product Type | Research Focus |

| Cross-Coupling | Pd(dba)₂ / Phosphine-olefin ligand / Cu(I) acs.org | Unsymmetrical Polyynes | High selectivity, broad substrate scope. |

| Alkyne Metathesis | Molybdenum catalysts (e.g., MoF₉, MoSiF₉) chemrxiv.org | Triynes, Pentaynes | Selective formation of longer, conjugated polyynes. |